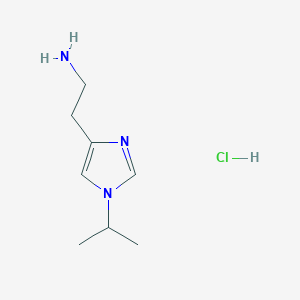
2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Isopropyl-1H-imidazol-4-yl)ethanaminehydrochloride is a chemical compound with a molecular formula of C8H15N3·HCl. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are usually mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
2-(1-Isopropyl-1H-imidazol-4-yl)ethanaminehydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated imidazole derivatives.
科学的研究の応用
2-(1-Isopropyl-1H-imidazol-4-yl)ethanaminehydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and inflammatory conditions.
Industry: Used in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-(1-Isopropyl-1H-imidazol-4-yl)ethanaminehydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, such as antimicrobial activity by inhibiting the growth of microorganisms .
類似化合物との比較
Similar Compounds
1H-Imidazole-4-ethanamine: A similar compound with a different substituent on the imidazole ring.
2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine: A closely related compound with a different position of the isopropyl group.
Uniqueness
2-(1-Isopropyl-1H-imidazol-4-yl)ethanaminehydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various fields .
特性
分子式 |
C8H16ClN3 |
|---|---|
分子量 |
189.68 g/mol |
IUPAC名 |
2-(1-propan-2-ylimidazol-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H15N3.ClH/c1-7(2)11-5-8(3-4-9)10-6-11;/h5-7H,3-4,9H2,1-2H3;1H |
InChIキー |
MVZMXSBWTPPADB-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(N=C1)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





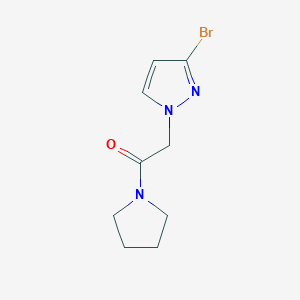


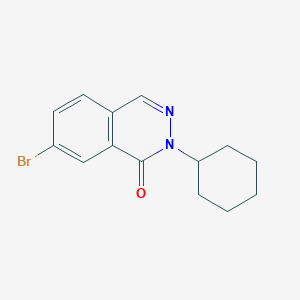

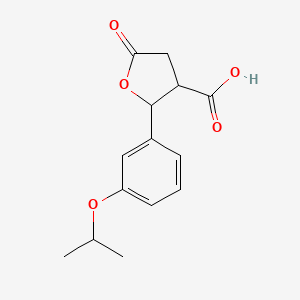
![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B11792457.png)
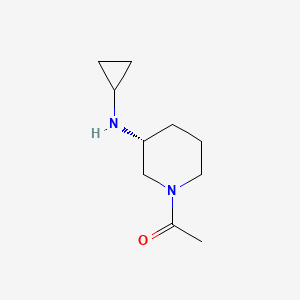
![2-(3-Aminophenyl)-4'-methyl-[4,5'-bithiazol]-2'-amine](/img/structure/B11792473.png)

![6-(4-Methoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11792481.png)
